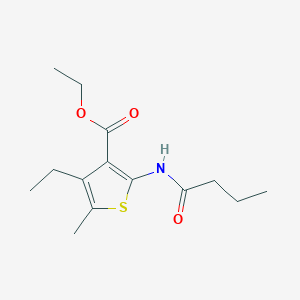![molecular formula C19H18N2O2S B5745179 N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)
N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide, also known as MMQ, is a synthetic compound that has been studied for its potential therapeutic applications. MMQ belongs to the class of quinoline derivatives, which have been found to exhibit various biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide involves the modulation of various cellular pathways. In cancer cells, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. Inflammatory cytokines such as TNF-α and IL-6 are known to activate the NF-κB pathway, which promotes inflammation. N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to inhibit the NF-κB pathway, thereby reducing inflammation. In neurodegenerative disorders, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect neurons from oxidative stress.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to exhibit various biochemical and physiological effects. In cancer cells, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to inhibit cell proliferation and induce apoptosis. Inflammatory cytokines such as TNF-α and IL-6 are known to promote inflammation, and N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to inhibit the production of these cytokines. In neurodegenerative disorders, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to improve cognitive function and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide in lab experiments is its reproducibility and reliability. The synthesis of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been reported in several research articles, indicating its reproducibility. However, one of the limitations of using N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide in lab experiments is its potential toxicity. N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to exhibit cytotoxicity in some cell lines, and its toxicity needs to be carefully evaluated before its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide. One of the future directions is to investigate the potential of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide in combination therapy with other anticancer drugs. Another future direction is to evaluate the neuroprotective effects of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide in animal models of neurodegenerative disorders. Furthermore, the development of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide analogs with improved efficacy and reduced toxicity could be another future direction for the study of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide is a synthetic compound that has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The synthesis of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide is reproducible and reliable, and its mechanism of action involves the modulation of various cellular pathways. N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to exhibit various biochemical and physiological effects, and its potential toxicity needs to be carefully evaluated. There are several future directions for the study of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide, including combination therapy, neuroprotection, and the development of analogs.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide involves the reaction between 2-chloro-4-methylquinoline and 2-methoxybenzyl mercaptan in the presence of a base such as sodium hydride. The resulting product is then treated with acetic anhydride to obtain N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide. The synthesis of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been reported in several research articles, indicating its reproducibility and reliability.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common feature of many diseases, and N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-11-19(21-15-8-4-3-7-14(13)15)24-12-18(22)20-16-9-5-6-10-17(16)23-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHCVVJUFCKSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5745130.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)




![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
